molecular formula C28H40O6 B017917 Cochlioquinone B CAS No. 32450-26-3

Cochlioquinone B

Cat. No. B017917
CAS RN: 32450-26-3
M. Wt: 472.6 g/mol
InChI Key: NTPNSKLZWVYKGK-WWURSIHSSA-N
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Description

Cochlioquinone B is a sesquiterpene metabolite originally isolated from C. miyabeanus . It is a phytotoxin that inhibits root growth of finger millet (E. coracana) and rice plants (O. sativa) by 59.9% and 51.7%, respectively, when used at a concentration of 100 ppm . Cochlioquinone B inhibits NADH oxidase and NADH-2,3-dimethoxy-5-pentyl-1,4-benzoquinone reductase from bovine heart mitochondria .


Synthesis Analysis

A novel Cochlioquinone B derivative (CoB1) was purified from Salvia miltiorrhiza endophytic Bipolaris sorokiniana . The biosynthesis of cochlioquinones involves the incorporation of two oxygen atoms from two different oxygen molecules at separate steps on the biosynthetic pathway .


Molecular Structure Analysis

The molecular formula of Cochlioquinone B is C28H40O6 . The structure of Cochlioquinone B and its derivatives show a wide variety of biological activities due to the diverse side chain structure .


Chemical Reactions Analysis

The two oxygen atoms of the 2-(2-hydroxypropyl)tetrahydropyran system of cochlioquinones A and B are derived from two different oxygen molecules at separate steps on the biosynthetic pathway .


Physical And Chemical Properties Analysis

Cochlioquinone B is a solid substance that is soluble in DMF, DMSO, Ethanol, and Methanol . Its molecular weight is 472.6 .

Scientific Research Applications

Antimicrobial Activity

Cochlioquinone B has been identified as a compound with significant antimicrobial potential . It has shown moderate activity against common Staphylococcus aureus and methicillin-resistant S. aureus, with minimum inhibitory concentration (MIC) values of 12.5–100 μg/mL . This suggests that Cochlioquinone B could be used in the development of new antimicrobial drugs, particularly for resistant pathogens.

Antifungal Synergy

In addition to its antimicrobial properties, Cochlioquinone B also exhibits synergistic antifungal activity against Candida albicans . The MIC values range from 12.5 to 25 μg/mL, indicating that it could be a promising candidate for antifungal drug development .

Genome Mining

The study of Cochlioquinone B has provided a new direction to uncover the diversity of meroterpenoids through genome mining . This approach could lead to the discovery of other compounds with similar properties, expanding the potential applications of this class of compounds.

Defense Against Pseudomonas aeruginosa Infection

A novel Cochlioquinone B derivative, CoB1, has been found to play a role in host defense against Pseudomonas aeruginosa infection . It activates cytoprotective autophagy in alveolar macrophages both in vivo and in vitro , suggesting potential applications in the treatment of P. aeruginosa infections.

Regulation of Autophagy

The same Cochlioquinone B derivative, CoB1, has been shown to regulate autophagy through the PAK1/Akt1/mTOR signaling pathway . This could have implications for the treatment of diseases where autophagy plays a key role, such as cancer and neurodegenerative disorders.

Mechanism of Action

Target of Action

Cochlioquinone B, a derivative of cochlioquinone, primarily targets the PAK1/Akt1/mTOR signaling pathway . This pathway plays a crucial role in regulating autophagy, a cellular process that aids in the removal of unnecessary or dysfunctional components .

Mode of Action

Cochlioquinone B interacts with its targets by activating cytoprotective autophagy in alveolar macrophages (AMs) both in vivo and in vitro . It induces autophagy in mouse AMs by decreasing PAK1 expression via the ubiquitination-mediated degradation pathway . The inhibition of PAK1 decreases the phosphorylation level of Akt, blocks the Akt/mTOR signaling pathway, and promotes the release of the ULK1/2–Atg13–FIP200 complex from mTOR to initiate autophagosome formation .

Biochemical Pathways

The primary biochemical pathway affected by Cochlioquinone B is the PAK1/Akt1/mTOR signaling pathway . This pathway is crucial for the regulation of autophagy, a process that helps maintain cellular homeostasis. By inhibiting PAK1, Cochlioquinone B blocks the Akt/mTOR signaling pathway, promoting the release of the ULK1/2–Atg13–FIP200 complex from mTOR. This leads to the initiation of autophagosome formation, which enhances the bacterial clearance capacity .

Pharmacokinetics

Its ability to induce autophagy in alveolar macrophages both in vivo and in vitro suggests that it can be absorbed and distributed within the body to exert its effects .

Result of Action

The action of Cochlioquinone B results in weakened lung injury, reduced bacterial systemic dissemination, decreased mortality, and dampened inflammatory responses in mice infected with Pseudomonas aeruginosa . By inducing autophagy, it increases the bacterial clearance capacity of alveolar macrophages, thereby enhancing the host’s defense against infection .

Action Environment

As a natural product derived from salvia miltiorrhiza endophytic bipolaris sorokiniana, it’s plausible that factors such as temperature, ph, and presence of other biological molecules could potentially influence its action .

Safety and Hazards

Cochlioquinone B should be handled with suitable protective clothing. Contact with skin and eyes should be avoided. It should be stored in a tightly closed container in a dry, cool, and well-ventilated place .

Future Directions

Cochlioquinone B and its derivatives have shown potential in regulating host immune responses against P. aeruginosa infection, indicating that they could be potential options for the treatment of infection diseases .

properties

IUPAC Name

(3R,4aR,6aR,12aR,12bR)-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-9-[(2S,4S)-4-methyl-3-oxohexan-2-yl]-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthene-8,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O6/c1-8-15(2)23(30)16(3)17-13-19(29)18-14-20-27(6)11-9-21(26(4,5)32)33-22(27)10-12-28(20,7)34-25(18)24(17)31/h13,15-16,20-22,32H,8-12,14H2,1-7H3/t15-,16-,20+,21+,22+,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPNSKLZWVYKGK-WWURSIHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2)(CCC(O4)C(C)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)[C@@H](C)C1=CC(=O)C2=C(C1=O)O[C@@]3(CC[C@@H]4[C@@]([C@H]3C2)(CC[C@@H](O4)C(C)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401099098
Record name (3R,4aR,6aR,12aR,12bR)-9-[(1S,3S)-1,3-Dimethyl-2-oxopentyl]-1,2,3,4a,5,6,6a,12,12a,12b-decahydro-3-(1-hydroxy-1-methylethyl)-6a,12b-dimethylpyrano[3,2-a]xanthene-8,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401099098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cochlioquinone B

CAS RN

32450-26-3
Record name (3R,4aR,6aR,12aR,12bR)-9-[(1S,3S)-1,3-Dimethyl-2-oxopentyl]-1,2,3,4a,5,6,6a,12,12a,12b-decahydro-3-(1-hydroxy-1-methylethyl)-6a,12b-dimethylpyrano[3,2-a]xanthene-8,11-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32450-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cochlioquinone B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032450263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R,4aR,6aR,12aR,12bR)-9-[(1S,3S)-1,3-Dimethyl-2-oxopentyl]-1,2,3,4a,5,6,6a,12,12a,12b-decahydro-3-(1-hydroxy-1-methylethyl)-6a,12b-dimethylpyrano[3,2-a]xanthene-8,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401099098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Cochlioquinone B against Pseudomonas aeruginosa infection?

A1: Cochlioquinone B induces cytoprotective autophagy in alveolar macrophages, enhancing their ability to clear P. aeruginosa []. This process is mediated through the PAK1/Akt1/mTOR signaling pathway. Cochlioquinone B promotes the ubiquitination-mediated degradation of PAK1, leading to decreased phosphorylation of Akt. This inhibition of the Akt/mTOR pathway releases the ULK1/2–Atg13–FIP200 complex, ultimately triggering autophagosome formation and bacterial clearance [].

Q2: What is the structural characterization of Cochlioquinone B?

A2: While specific spectroscopic data for Cochlioquinone B is not provided in the provided excerpts, it is identified as a sesquiterpene quinone []. Its structure is closely related to Cochlioquinone A, which is an intramolecular redox isomer of Isocochlioquinone A []. Further research is needed to elucidate its complete spectroscopic characterization.

Q3: What are the sources of Cochlioquinone B?

A4: Cochlioquinone B has been isolated from various fungal species, including Bipolaris bicolor [], Drechslera dematioidea [], and Bipolaris sorokiniana [, ]. Interestingly, Bipolaris sorokiniana isolated as an endophyte from Salvia miltiorrhiza yielded a novel derivative of Cochlioquinone B named CoB1 [].

Q4: Has Cochlioquinone B been tested in in vivo models of infection?

A5: Yes, a study using a P. aeruginosa infection model in mice demonstrated that treatment with CoB1, a novel Cochlioquinone B derivative, led to reduced lung injury, decreased bacterial dissemination, improved survival rates, and dampened inflammatory responses compared to untreated mice [].

Q5: What are the potential applications of Cochlioquinone B in drug development?

A6: Cochlioquinone B and its derivatives show promise as potential therapeutic agents for treating bacterial and fungal infections, particularly those caused by P. aeruginosa and Candida albicans [, ]. Its ability to modulate autophagy through the PAK1/Akt1/mTOR pathway makes it an attractive target for further research and development.

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